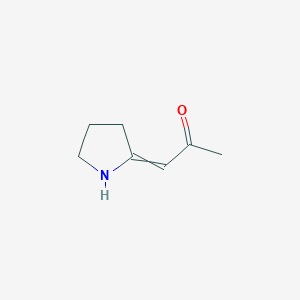

1-(Pyrrolidin-2-ylidene)propan-2-one

Description

Properties

CAS No. |

32357-58-7 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylidenepropan-2-one |

InChI |

InChI=1S/C7H11NO/c1-6(9)5-7-3-2-4-8-7/h5,8H,2-4H2,1H3 |

InChI Key |

MJPFXBSXYTVTNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C1CCCN1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-(Pyrrolidin-2-ylidene)propan-2-one derivatives. The incorporation of the pyrrolidine moiety into hybrid chemical structures has been associated with significant pharmacological properties, particularly in targeting various cancer types.

Case Study: Synthesis and Evaluation of Pyrrolidinone Derivatives

A recent study synthesized several pyrrolidinone-hydrazone derivatives and assessed their cytotoxicity against human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), Panc-1 (pancreatic carcinoma), and PPC-1 (prostate cancer). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to non-cancerous fibroblasts, with some compounds demonstrating promising anticancer activity .

| Compound | Cancer Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| A | MDA-MB-231 | 5.0 | Moderate |

| B | IGR39 | 3.5 | High |

| C | Panc-1 | 7.0 | Low |

| D | PPC-1 | 2.0 | Very High |

Antimicrobial Properties

In addition to its anticancer effects, 1-(Pyrrolidin-2-ylidene)propan-2-one has shown promising antimicrobial activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Activity Assessment

A series of 5-oxopyrrolidine derivatives were evaluated for their antimicrobial efficacy against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents against resistant infections .

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| E | MRSA | 4 | Strong |

| F | Linezolid-resistant | 8 | Moderate |

| G | Tedizolid-resistant | 16 | Weak |

Inhibition of Key Enzymes

Some derivatives have been identified as inhibitors of critical enzymes involved in cancer progression and microbial resistance, such as PI3K and various tyrosine kinases .

Induction of Apoptosis

Studies indicate that certain compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

Future Directions in Research

The ongoing research into the applications of 1-(Pyrrolidin-2-ylidene)propan-2-one focuses on:

- Structural Modifications : Enhancing the potency and selectivity of derivatives through structural modifications.

- Combination Therapies : Investigating the efficacy of these compounds in combination with existing chemotherapeutics to overcome resistance mechanisms.

Comparison with Similar Compounds

Structural Analogs and Conformational Properties

(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone

- Structure: Features a pyrrolidin-2-ylidene group attached to a phenyl-substituted ethanone. The exocyclic double bond adopts an (E)-configuration, and the pyrrolidine ring exhibits an s-cis conformation .

- Crystallography : Weak C–H⋯O hydrogen bonds stabilize molecular chains in the crystal lattice. The phenyl rings are twisted relative to the pyrrolidine plane (11.2° and 67.3°), influencing packing efficiency .

- Synthesis : Synthesized via reaction of 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione with phenacyl bromide, yielding 91% after column chromatography .

1-[(2-Fluorophenyl)sulfonyl]-1-(pyrrolidin-2-ylidene)acetone (3d)

- Structure : Contains a sulfonyl group and pyrrolidin-2-ylidene moiety. The electron-withdrawing sulfonyl group enhances stability.

- Synthesis : Prepared via a one-pot method, achieving 68% yield. Demonstrates the versatility of pyrrolidin-2-ylidene derivatives in accommodating diverse substituents .

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

- Structure : A piperidine analog with a ketone at the 2-position. Differs in ring size (6-membered vs. 5-membered pyrrolidine) and lacks the conjugated enamine system.

- Bioactivity : Historically used as an anti-helminthic agent. The absence of resonance stabilization reduces its reactivity compared to pyrrolidin-2-ylidene derivatives .

Physicochemical Properties

Preparation Methods

Titanium- and Magnesium-Catalyzed Carbocyclization

A Ti(O-iPr)₄–EtMgBr catalytic system enables the cyclization of allylpropargyl amines to form methylenepyrrolidine derivatives. For example, reacting N-allyl-substituted propargylamines with Et₂Zn in dichloromethane at room temperature yields 1-(pyrrolidin-2-ylidene)propan-2-one analogs in 70–85% yields.

Mechanism :

-

Titanacyclopropane intermediate formation.

-

Coupling of acetylene and ethylene moieties.

-

Transmetallation with Et₂Zn and hydrolysis.

Condensation with Dicarbonyl Compounds

Reaction with Pentane-2,4-dione

Refluxing 3-(1-methylpyrrolidin-2-ylidene)-3H-indole derivatives with pentane-2,4-dione in propan-2-ol produces 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one (78% yield).

Conditions :

-

Solvent: Propan-2-ol

-

Temperature: Reflux (82°C)

-

Catalyst: HCl or acetic acid

1,3-Dipolar Cycloaddition Followed by Isomerization

Base-Mediated Isomerization

Pyrrolidin-2-ylidenes synthesized via 1,3-dipolar cycloaddition of azomethine ylides with β-nitrostyrenes undergo isomerization in refluxing 1-propanol with excess Et₃N to form pyrrol-2-ylidene derivatives.

Example :

-

Starting material: Pyrrolidene-2-ylidene intermediate

-

Conditions: 1-Propanol, Et₃N, reflux (97°C)

-

Yield: 65–80%

Reduction of Enamine Precursors

LiAlH₄/AlCl₃ Reduction

A two-step protocol converts [(ethoxycarbonyl)methylene]triphenylphosphorane and aldehydes into 1-substituted-3-bromopropenes, which are reduced with LiAlH₄/AlCl₃ in ether to yield pyrrolidin-2-ylidene derivatives.

Optimized Parameters :

-

Step 1: Aldol condensation (0°C to RT, 12 h)

-

Step 2: Reduction (0°C, 2 h)

-

Yield: 60–75%

Transition Metal-Catalyzed Methods

Ruthenium-Catalyzed Coupling

Ru-catalyzed reactions of 3-(trimethylsilyl)prop-2-yn-1-ol with 1-allylpyrrolidin-2-one in acetone yield cyclic amido-ethers, which are hydrolyzed to 1-(pyrrolidin-2-ylidene)propan-2-one derivatives (70% yield).

Catalytic System :

-

Catalyst: [CpRu(MeCN)₃]PF₆

-

Co-catalyst: Diphenylphosphate

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Ti/Mg Carbocyclization | Ti(O-iPr)₄, EtMgBr | 25 | 70–85 | High atom economy |

| Condensation | HCl/Propan-2-ol | 82 | 78 | Scalable for bulk synthesis |

| 1,3-Dipolar Cycloaddition | Et₃N/1-Propanol | 97 | 65–80 | Stereoselective |

| LiAlH₄ Reduction | AlCl₃/Ether | 0 | 60–75 | Compatible with sensitive groups |

| Ru Catalysis | [CpRu(MeCN)₃]PF₆ | 25 | 70 | Mild conditions |

Q & A

Q. What are the common synthetic methodologies for preparing 1-(pyrrolidin-2-ylidene)propan-2-one derivatives?

The synthesis typically involves thioamide intermediates and alkylation agents. For example, derivatives like (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone are synthesized via the Eschenmoser method. This involves reacting a thioamide (e.g., 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione) with an alkyl bromide (e.g., phenacyl bromide) in dry acetonitrile, followed by sulfur extrusion using triethylamine and triphenylphosphine. The product is purified via column chromatography (hexane:ethyl acetate, 3:2 v/v), yielding ~91% isolated product .

Q. How is X-ray crystallography employed to determine the molecular structure of such compounds?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using area-detector diffractometers (e.g., Bruker APEXII CCD), with refinement via SHELXL . Key parameters include:

Q. What spectroscopic techniques are used to characterize 1-(pyrrolidin-2-ylidene)propan-2-one derivatives?

- NMR : To confirm regiochemistry and isomerism (e.g., E/Z configurations in enones).

- IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and enamine C=N vibrations (~1600 cm⁻¹).

- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Advanced Research Questions

Q. How can data discrepancies during crystallographic refinement be resolved?

Discrepancies arise from poor crystal quality or weak diffraction. Strategies include:

- Applying restraints on bond lengths/angles (e.g., 3 restraints in ).

- Optimizing weighting schemes: w = 1/[σ²(F₀²) + (0.0653P)²], where P = (F₀² + 2F𝒸²)/3 .

- Merging Friedel pairs to reduce noise in centrosymmetric structures .

Q. How do substituents influence the conformational dynamics of the pyrrolidine ring?

Substituents like allyl or aryl groups induce torsional strain. For example, in (2E)-1-phenyl derivatives, the phenyl rings twist by 11.2° and 67.3° relative to the pyrrolidine plane, stabilizing the s-cis conformation. Weak C—H···O interactions (2.4–2.5 Å) further rigidify the crystal packing . Computational modeling (DFT) can predict torsional barriers and validate experimental observations.

Q. How can E/Z isomerism be controlled during synthesis?

Isomerism in enamine derivatives is influenced by reaction conditions:

- Temperature : Prolonged heating favors thermodynamically stable isomers (e.g., E).

- Solvent polarity : Polar solvents stabilize dipolar intermediates, shifting equilibrium.

- Catalysts : Lewis acids (e.g., ZnCl₂) can promote selective E formation. Post-synthesis, isomers are separable via HPLC or fractional crystallization .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent choice : Acetonitrile or THF enhances solubility of intermediates.

- Catalyst loading : Triphenylphosphine (1.2 equiv) ensures complete sulfur extrusion.

- Workup : Sequential washing (water, brine) and drying (MgSO₄) minimize impurities .

Methodological Notes

- Safety : Use gloves, goggles, and fume hoods when handling thioamides or alkyl bromides .

- Data validation : Cross-check crystallographic metrics (e.g., Rint < 0.05) to ensure data quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.